![molecular formula C19H14N4OS B5880599 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide](/img/structure/B5880599.png)
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide” is a compound that has been provided to early discovery researchers as part of a collection of unique chemicals . It’s important to note that the provider does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .
Synthesis Analysis
1,3,4-Thiadiazole derivatives have been synthesized from various precursors, including N-(4-Nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one . The synthesis of these derivatives has been found to have potential applications in medicinal, agricultural, and materials chemistry .
Molecular Structure Analysis
The molecular structure of a compound is responsible for its pharmacological activities. Most heterocyclic moieties, including thiadiazole, present a broad spectrum of pharmacological properties . The mesoionic nature of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Chemical Reactions Analysis
Thiadiazole derivatives have been involved in various chemical reactions. For instance, the reactions of 5-amino- and 5-methyl-substituted 1,3,4-thiadiazole-2-thio acyl derivatives have been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, “5-Methyl-1,3,4-thiadiazole-2-thiol”, include a melting point of 188-189 °C and solubility in chloroform .
Scientific Research Applications
Anticancer Properties
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide: exhibits promising anticancer activity. Here’s why:
Chemical Biology and Drug Design
Researchers use this compound as a scaffold for designing novel drugs:
Remember, this analysis is based on existing knowledge, and ongoing research may reveal additional applications. If you’d like more details on any specific area, feel free to ask! 😊
Mechanism of Action
While the mechanism of action for the specific compound “N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide” is not available, it’s known that 1,3,4-thiadiazole derivatives exhibit a wide range of biological activities such as antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-12-22-23-19(25-12)21-18(24)15-11-17(13-7-3-2-4-8-13)20-16-10-6-5-9-14(15)16/h2-11H,1H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNQXAOYEZSZEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.